[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine
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Overview
Description
[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine, also known as 4,4’-bis(aminomethyl)diphenylmethane, is an organic compound with the molecular formula C15H18N2. It is a derivative of diphenylmethane, where two aminomethyl groups are attached to the para positions of the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine typically involves the reaction of benzylamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include a temperature range of 90-100°C and a pressure of 4 Torr .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, [4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with specific properties .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the synthesis of biologically active molecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development .
Industry
In the industrial sector, this compound is utilized in the production of polymers and resins. It is also used as an intermediate in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of [4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pathways involved may include receptor binding and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: Similar structure but with different functional groups.
4,4’-Diaminodiphenylmethane: Another related compound with two amino groups attached to the phenyl rings
Uniqueness
[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine is unique due to the presence of aminomethyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
CAS No. |
4934-35-4 |
---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[4-[[4-(aminomethyl)phenyl]methyl]phenyl]methanamine |
InChI |
InChI=1S/C15H18N2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8H,9-11,16-17H2 |
InChI Key |
KADVAOCTTCZXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)CN)CN |
Origin of Product |
United States |
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